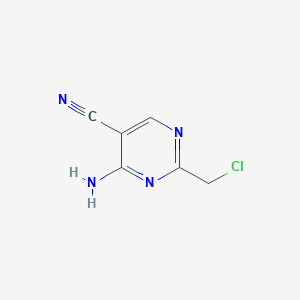

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1314934-52-5 . It has a molecular weight of 168.59 and its IUPAC name is 4-amino-2-(chloromethyl)-5-pyrimidinecarbonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5ClN4/c7-1-5-10-3-4 (2-8)6 (9)11-5/h3H,1H2, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 168.58 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Safety and Hazards

Mechanism of Action

Target of Action

Similar pyrimidine-5-carbonitrile derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Mode of Action

It is known that pyrimidine-5-carbonitrile derivatives can act as atp mimicking tyrosine kinase inhibitors . They may bind to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and thus blocking the signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit the arachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators .

Result of Action

Similar pyrimidine-5-carbonitrile derivatives have been shown to have anticancer activity . They can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines .

Biochemical Analysis

Biochemical Properties

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile has been found to interact with EGFR, a protein that plays a crucial role in cell signaling pathways . The nature of these interactions is through ATP mimicking, which allows the compound to inhibit the tyrosine kinase activity of EGFR .

Cellular Effects

The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . It has been found to exhibit moderate antiproliferative activity and was more active than the EGFR inhibitor erlotinib . It influences cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects in certain cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to EGFR and inhibiting its tyrosine kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in gene expression .

Properties

IUPAC Name |

4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-1-5-10-3-4(2-8)6(9)11-5/h3H,1H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUKEYZVGLGNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2906603.png)

![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)

![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906621.png)

triazin-4-one](/img/structure/B2906623.png)